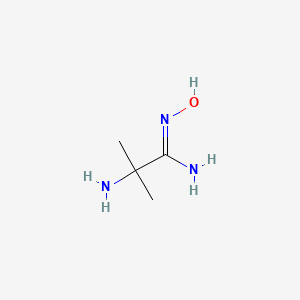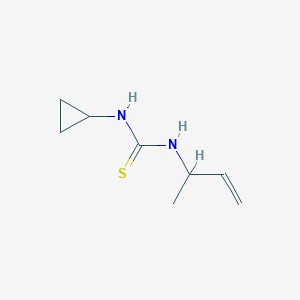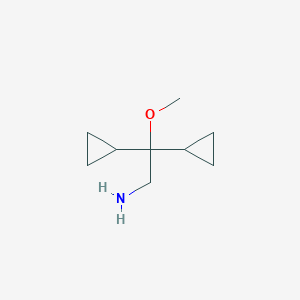![molecular formula C9H12ClNS B13301468 (2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine is an organic compound with the molecular formula C9H12ClNS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl ethyl chain, which is further connected to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine typically involves the reaction of 4-chlorobenzenethiol with an appropriate ethylamine derivative. One common method is the nucleophilic substitution reaction where 4-chlorobenzenethiol reacts with 2-bromoethylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the sulfanyl group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated products.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2-[(4-Chlorobenzyl)sulfanyl]ethanamine): Similar structure but with a benzyl group instead of a phenyl group.
(2-[(4-Bromophenyl)sulfanyl]ethyl)(methyl)amine): Similar structure but with a bromine atom instead of a chlorine atom.
(2-[(4-Methylphenyl)sulfanyl]ethyl)(methyl)amine): Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C9H12ClNS |
|---|---|
Peso molecular |
201.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N-methylethanamine |
InChI |
InChI=1S/C9H12ClNS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
Clave InChI |
XMUIHVBQZJLQFR-UHFFFAOYSA-N |
SMILES canónico |
CNCCSC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13301385.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
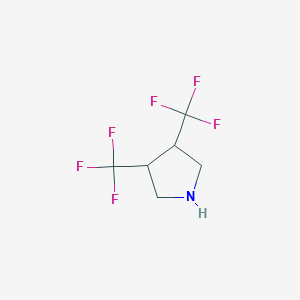
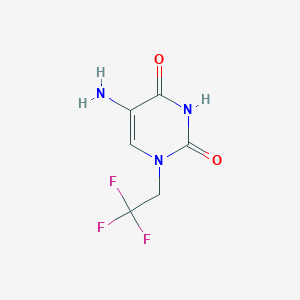
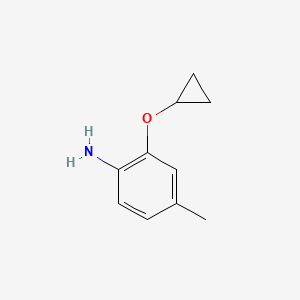
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
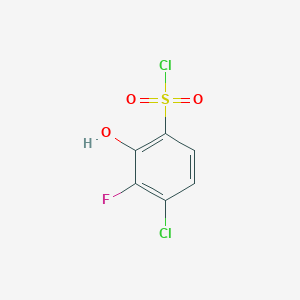
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)

